An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, a derivative of the amino acid L-leucine. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation and quantification of N-protected amino acids. By integrating established principles of ion chemistry with field-proven insights, this guide explains the causal mechanisms behind the observed fragmentation patterns, particularly under electrospray ionization (ESI) and collision-induced dissociation (CID).
Introduction
2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, also known as N-methoxycarbonyl-L-leucine, is a molecule of interest in various fields, including peptide synthesis and metabolomics. Understanding its behavior in a mass spectrometer is crucial for its unambiguous identification and characterization. This guide will deconstruct the fragmentation pathways of this molecule, providing a predictive framework for interpreting its tandem mass spectra. The core structure combines a leucine backbone with an N-terminal methoxycarbonyl protecting group, and its fragmentation is a composite of the characteristic cleavages of both moieties.
Fundamental Principles of Fragmentation in Mass Spectrometry
The fragmentation of a molecule in a tandem mass spectrometer is not a random process. It is governed by the chemical structure of the analyte, the ionization method employed, and the energy applied during collision-induced dissociation (CID). For N-protected amino acids like 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, the fragmentation pathways are predictable and yield structurally informative product ions.
Under electrospray ionization (ESI), the molecule will typically be observed as a protonated species, [M+H]⁺, or as adducts with other cations (e.g., [M+Na]⁺). Subsequent fragmentation of the [M+H]⁺ ion in the gas phase via CID will involve the cleavage of the most labile bonds, driven by the stability of the resulting fragments (both the charged ion and the neutral loss).
The nomenclature for fragment ions, particularly for peptide-like structures, follows established conventions. Cleavages along the amino acid backbone can result in b- and y-type ions if the charge is retained on the N-terminal or C-terminal fragment, respectively.[1][2][3]
Predicted Fragmentation Pathways of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid
The fragmentation of protonated 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid ([M+H]⁺, nominal m/z 190) is anticipated to proceed through several key pathways, influenced by the leucine side chain and the methoxycarbonyl group.
Fragmentation Initiated by the Carbamate Group
The N-methoxycarbonyl group is a significant driver of the initial fragmentation. A characteristic fragmentation for N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da.[4] This is a well-documented pathway for various carbamate-containing compounds.[4]
Another potential fragmentation pathway involves the loss of methanol (CH₃OH, 32 Da) or methoxycarbonyl radical (•COOCH₃, 59 Da). The loss of the entire methoxycarbonyl group as a neutral molecule of methyl chloroformate (CH₃O(C=O)Cl) is not expected under typical ESI-CID conditions.
Fragmentation of the Leucine Backbone
The leucine core of the molecule will also undergo characteristic amino acid fragmentations. A common pathway for protonated amino acids is the sequential loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da), leading to the formation of an immonium ion.[5]
Furthermore, cleavage of the isobutyl side chain is possible. The loss of the isobutyl group (C₄H₉, 57 Da) or smaller fragments from the side chain can also be observed, although this is often less favorable than backbone cleavages.
Key Predicted Fragment Ions
Based on these principles, the following key fragment ions are predicted in the positive ion CID spectrum of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure/Identity |
| 190 | 133 | CH₃NCO (57 Da) | Protonated leucine |
| 190 | 172 | H₂O (18 Da) | Acylium ion |
| 190 | 144 | H₂O + CO (46 Da) | Immonium-related ion |
| 190 | 86 | C₅H₉NO₂ (115 Da) | Leucine immonium ion |
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted major fragmentation pathways of protonated 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid.
Caption: Major fragmentation pathways of protonated 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid.
Experimental Protocol for Mass Spectrometric Analysis
To empirically validate the predicted fragmentation patterns, the following experimental workflow is recommended.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation during ESI.
Mass Spectrometry Conditions
-
Instrumentation: A triple quadrupole or a hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated precursor ion ([M+H]⁺ at m/z 190).
-
Tandem MS (MS/MS):
-
Select the precursor ion at m/z 190 in the first quadrupole.
-
Induce fragmentation in the collision cell using an inert gas (e.g., argon or nitrogen).
-
Optimize the collision energy to achieve a rich fragmentation spectrum. A collision energy ramp (e.g., 10-40 eV) can be beneficial to observe both low- and high-energy fragments.
-
Scan the product ions in the final mass analyzer.
-
Data Analysis
-
Identify the major product ions in the MS/MS spectrum.
-
Correlate the observed m/z values with the predicted fragment ions and neutral losses.
-
High-resolution mass spectrometry can be employed to confirm the elemental composition of the precursor and fragment ions, thereby increasing confidence in the structural assignments.
Conclusion
The fragmentation pattern of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid in mass spectrometry is a predictable process governed by the interplay of its constituent functional groups. The dominant fragmentation pathways are expected to be the neutral loss of methyl isocyanate from the carbamate moiety and the characteristic losses of water and carbon monoxide from the amino acid backbone, leading to the formation of a stable immonium ion. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality tandem mass spectra to confirm these predictions. A thorough understanding of these fragmentation pathways is indispensable for the accurate identification and structural elucidation of this and related N-protected amino acids in complex matrices.
References
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]
- Sparkman, O. D. (2007). Mass Spectrometry of Amino Acids and Proteins. In Introduction to Mass Spectrometry (pp. 1-28). Wiley-VCH.
- Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry, 17(12), 1297–1311.
- Debets, A. J. J., van der Wurff, A. F. J. M., Halim, M., & Heck, A. J. R. (2020). Improved N- and C-Terminal Sequencing of Proteins by Combining Positive and Negative Ion MALDI In-Source Decay Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(10), 2135–2143.
- Li, Y., Dong, F., Xu, J., Liu, X., Wu, X., Chen, X., & Zheng, Y. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2525.
- Gau, B. C., & Lee, Y. T. (2018). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Physical Chemistry Chemical Physics, 20(33), 21532–21541.
- Shek, F. W. H., & Siu, K. W. M. (2018).
-
NextSDS. (n.d.). 2-[(methoxycarbonyl)amino]-4-methylpentanoic acid — Chemical Substance Information. Retrieved from [Link]
-
mzCloud. (2017, November 21). tert Butyl N tert butoxycarbonyl amino methylthio methylene carbamate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid. Retrieved from [Link]
- Verbeck, G. F., & Kenttämaa, H. I. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 25(11), 1941–1950.
- Shteyn, V., & Loo, R. R. O. (2013). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(7), 1084–1094.
-
ResearchGate. (n.d.). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Retrieved from [Link]
- Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Rapid communications in mass spectrometry, 25(14), 1949–1958.
- Perry, R. H., & Cooks, R. G. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 32(8), 2133–2142.
-
Pharmaffiliates. (n.d.). tert-butyl (R)-(1-(Methoxy(Methyl)amino)-4-Methyl-1-Oxopentan-2-yl)Carbamate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, July 24). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839–845.
- Harrison, A. G. (2009). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. Journal of the American Society for Mass Spectrometry, 20(1), 129–140.
-
IntechOpen. (2017, June 7). Interpretation of Mass Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Section 4B. CID of Peptides and De Novo Sequencing. Retrieved from [Link].
-
ResearchGate. (n.d.). Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides in Food using Bond Elut® Plexa™ and Pursuit® XRs C18. Retrieved from [Link]
-
MilliporeSigma. (n.d.). (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. Retrieved from [Link]
- Raju, G., Chander, C. P., Reddy, K. S., Srinivas, R., & Sharma, G. V. M. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid communications in mass spectrometry, 26(22), 2591–2600.
-
precisionFDA. (n.d.). METHYL CARBAMATE. Retrieved from [Link]
Sources
- 1. Mascot help: Peptide fragmentation [matrixscience.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
